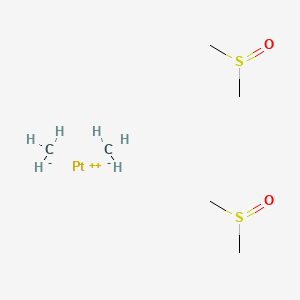
Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- is a platinum-based compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of platinum coordinated with dimethyl and sulfinylbis(methane) ligands, forming a stable complex.
Preparation Methods
The synthesis of Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- involves specific reaction conditions and reagents. One common method includes the reaction of platinum precursors with dimethyl and sulfinylbis(methane) ligands under controlled conditions. The reaction typically requires a platinum salt, such as platinum(II) chloride, and the ligands in a suitable solvent. The mixture is heated and stirred to facilitate the formation of the desired complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield platinum(IV) complexes, while reduction reactions can produce platinum(0) species.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation. In biology and medicine, Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- is studied for its potential anticancer properties, as platinum-based compounds are known to interact with DNA and inhibit cancer cell growth. Additionally, it has applications in the industry, particularly in the development of advanced materials and electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound may also interact with proteins, affecting their function and contributing to its overall biological activity.
Comparison with Similar Compounds
Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- can be compared with other platinum-based compounds, such as Platinum, dichlorobis[selenobis(methane)]-, (SP-4-2)- and Platinum, dimethylbis(trimethyl phosphite-κP)-, (SP-4-2)-. While these compounds share a common platinum center, their ligands differ, leading to variations in their chemical properties and applications. For instance, Platinum, dichlorobis[selenobis(methane)]-, (SP-4-2)- has selenium-based ligands, which may impart different reactivity and biological activity compared to the sulfinylbis(methane) ligands in Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- .
Properties
CAS No. |
70423-98-2 |
|---|---|
Molecular Formula |
C6H18O2PtS2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
carbanide;methylsulfinylmethane;platinum(2+) |
InChI |
InChI=1S/2C2H6OS.2CH3.Pt/c2*1-4(2)3;;;/h2*1-2H3;2*1H3;/q;;2*-1;+2 |
InChI Key |
OBZIFAWQOLCJBC-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CS(=O)C.CS(=O)C.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


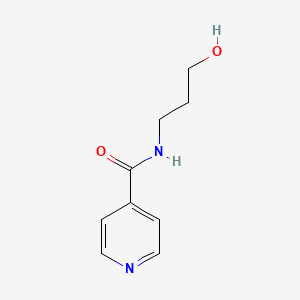
![Ethyl 1-amino-5-(2-methylpropyl)-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylate](/img/structure/B14160090.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
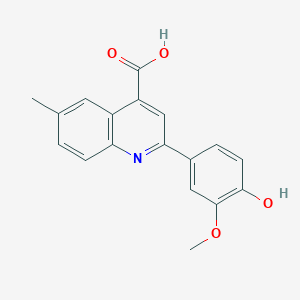
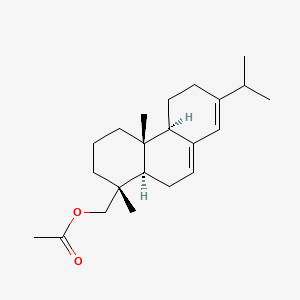
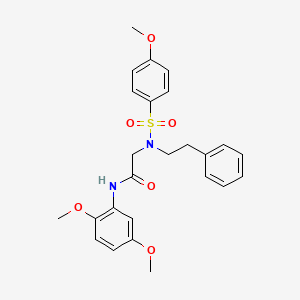
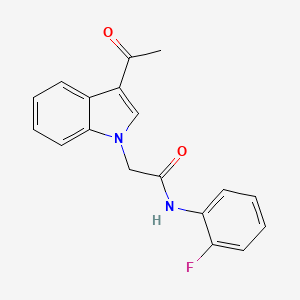
![2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14160134.png)
![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)
![[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate](/img/structure/B14160146.png)

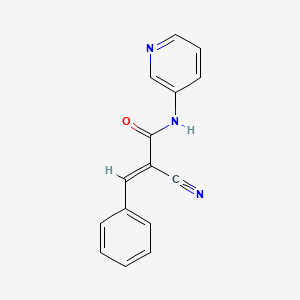
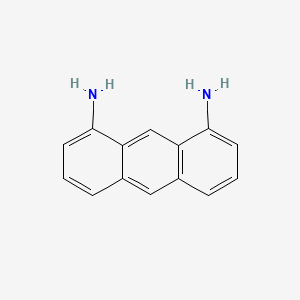
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
